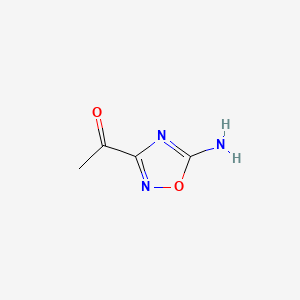

1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

42837-62-7 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

1-(5-amino-1,2,4-oxadiazol-3-yl)ethanone |

InChI |

InChI=1S/C4H5N3O2/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7) |

InChI Key |

JLCNFOBYKXAGSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NOC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Amino 1,2,4 Oxadiazol 3 Yl Ethanone and Its Analogues

Conventional Synthetic Routes to 1,2,4-Oxadiazoles

Traditional methods for constructing the 1,2,4-oxadiazole (B8745197) ring have been refined over decades, offering reliable and versatile approaches to a wide array of derivatives.

The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carbonyl-containing compound, such as a carboxylic acid, acid chloride, or anhydride. researchgate.netmdpi.com This pathway generally proceeds through a two-step sequence involving the initial formation of an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to form the aromatic oxadiazole ring. researchgate.netbeilstein-journals.org

The first step, acylation of the amidoxime, can be achieved by reacting it with an acylating agent. The subsequent cyclization to the 1,2,4-oxadiazole often requires heating, typically above 100 °C, or the use of a dehydrating agent. beilstein-journals.org A variety of coupling agents and catalysts have been developed to facilitate this transformation under milder conditions.

Interactive Data Table: Common Reagents for Amidoxime-Based 1,2,4-Oxadiazole Synthesis

| Reagent/Catalyst | Role | Typical Conditions | Reference(s) |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Carboxylic acid activator | DMF, Heat | beilstein-journals.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent | DCM or DMF, 0 °C to 110 °C | |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Base catalyst for cyclization | THF or MeCN, Room Temp | nih.gov |

| p-Toluenesulfonic acid-Zinc chloride (PTSA-ZnCl₂) | Lewis acid catalyst | Solvent-free or Toluene | organic-chemistry.org |

| Vilsmeier Reagent | Activates acid and intermediate | Trimethylamine, CH₂Cl₂, Room Temp | nih.gov |

The choice of reagents can be tailored to the specific substrates and desired reaction conditions, with many modern protocols enabling one-pot synthesis from nitriles and carboxylic acids without the need to isolate intermediates. nih.gov

Alternative to the condensation of two separate components, the 1,2,4-oxadiazole ring can be formed through intramolecular oxidative cyclization. While the oxidative cyclization of semicarbazones is a known route to 1,3,4-oxadiazoles, a more pertinent pathway for the 1,2,4-isomer involves the cyclization of N-acylguanidines or N-acyl amidines.

A mild and efficient method for synthesizing 3-amino-1,2,4-oxadiazoles involves the intramolecular oxidative cyclization of N-acylguanidines using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). nih.govrsc.org This reaction proceeds at room temperature and demonstrates good functional group tolerance. The proposed mechanism involves the formation of a N-O bond mediated by the hypervalent iodine reagent. nih.gov Similarly, N-acyl amidines can undergo NBS-promoted oxidative cyclization to yield substituted 1,2,4-oxadiazoles in nearly quantitative yields.

Targeted Synthesis of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone

While a specific, documented synthesis for this compound is not readily found in the literature, a scientifically sound pathway can be constructed by combining established, regioselective reactions. The strategy relies on building the heterocyclic ring from precursors that already contain the required functional groups.

The regioselective synthesis of 5-amino-1,2,4-oxadiazoles is commonly achieved through the cyclization of an amidoxime with a cyanating agent. psu.edu The reaction of various amidoximes with cyanogen (B1215507) bromide (BrCN) or with commercially available carbodiimides provides a convenient and direct route to 5-amino-substituted 1,2,4-oxadiazoles. psu.eduresearchgate.netnih.gov This approach fixes the position of the amino group at C5 of the oxadiazole ring, with the substituent from the amidoxime precursor being placed at the C3 position.

To synthesize the target compound, this compound, the key is to use an amidoxime precursor that bears the acetyl (ethanone) moiety. The proposed synthesis begins with pyruvonitrile (B1329346) (acetyl cyanide).

Formation of the Amidoxime Precursor: Pyruvonitrile is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding amidoxime, 2-oxopropanimidamide. This reaction is a standard method for converting nitriles to amidoximes.

Cyclization to the Target Compound: The resulting 2-oxopropanimidamide is then treated with cyanogen bromide (BrCN). The nucleophilic attack of the amidoxime onto BrCN, followed by intramolecular cyclization and elimination, directly yields this compound.

This synthetic sequence ensures the correct placement of both the C3-ethanone and C5-amino groups on the 1,2,4-oxadiazole ring.

Advanced and High-Efficiency Synthetic Strategies for 1,2,4-Oxadiazoles

Modern synthetic chemistry has introduced several advanced methodologies to improve the efficiency, yield, and environmental impact of 1,2,4-oxadiazole synthesis. These strategies often reduce reaction times and simplify purification processes.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the formation of 1,2,4-oxadiazoles, significantly accelerating the cyclodehydration of O-acylamidoximes and enabling one-pot reactions from nitriles, hydroxylamine, and other building blocks. nih.gov Solid-phase synthesis has also been employed, which is particularly useful for creating libraries of oxadiazole derivatives for drug discovery.

One-pot procedures that combine multiple reaction steps without isolating intermediates are highly efficient. beilstein-journals.orgnih.gov For instance, the condensation of amidoximes with esters or aldehydes can be performed at room temperature in a NaOH/DMSO medium. nih.gov The development of novel catalytic systems has also been crucial. Catalysts such as tetrabutylammonium fluoride (TBAF) and combined PTSA-ZnCl₂ systems have proven effective in promoting cyclization under mild conditions. nih.govorganic-chemistry.org

Interactive Data Table: Advanced Synthetic Strategies for 1,2,4-Oxadiazoles

| Strategy | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, higher yields, improved purity. | nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | High efficiency, reduced waste, simplified procedure. | beilstein-journals.orgnih.gov |

| Solid-Phase Synthesis | Synthesis on a polymer support. | Ease of purification, suitability for combinatorial chemistry. | |

| Novel Catalysis (e.g., TBAF) | Use of catalysts to promote cyclization under mild conditions. | Milder reaction conditions (e.g., room temp), shorter times. | nih.gov |

These advanced methods expand the toolkit available to chemists for the construction of complex 1,2,4-oxadiazole derivatives, including analogues of this compound.

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of 1,2,4-oxadiazole libraries, facilitating purification and automation. In this methodology, one of the reactants is immobilized on a solid support, such as a resin, allowing for the use of excess reagents and simplified purification by filtration. nih.govmdpi.com

A strategy for the solid-phase synthesis of 5-isoxazol-4-yl- rsc.orgbohrium.comnih.govoxadiazoles has been demonstrated using Wang resin. nih.gov The synthesis begins by anchoring a protected alkyne to the resin. This is followed by a 1,3-dipolar cycloaddition with a nitrile oxide to form the isoxazole (B147169) ring. After saponification of the ester linkage, the resulting carboxylic acid attached to the resin is condensed with a free amidoxime. The final diheterocyclic products are then cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA). nih.gov This approach highlights the modularity of solid-phase synthesis, allowing for the generation of a library of 18 distinct final products by varying the reactants in the condensation step. nih.gov

The choice of resin and linking strategy is crucial for the success of SPOS. Resins like Wang and Rink Amide are commonly employed for the synthesis of peptidomimetics containing oxazole (B20620) rings, a related heterocycle. mdpi.comresearchgate.net The general workflow involves coupling Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, cleaving the protective group with a mild base like piperidine, and then coupling the next unit. mdpi.comlookchem.com This iterative process, central to solid-phase peptide synthesis (SPPS), can be adapted for the assembly of oxadiazole precursors on a solid support, enabling the rapid synthesis of diverse compound libraries.

Table 1: Example of Solid-Phase Synthesis Strategy for an Oxadiazole-Containing Compound This table is illustrative of the general process described in the text.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Anchoring | Immobilize the initial building block (e.g., a carboxylic acid) onto a solid support (e.g., Wang resin). |

| 2 | Elongation/Modification | Perform sequential chemical reactions (e.g., amide coupling, cyclization) on the resin-bound substrate. |

| 3 | Intermediate Purification | Wash the resin to remove excess reagents and by-products. |

| 4 | Cleavage | Release the final product from the resin using a cleavage cocktail (e.g., 50% TFA in dichloromethane). nih.gov |

| 5 | Final Purification | Purify the cleaved product using standard techniques like HPLC if necessary. |

Electrochemical Oxidation Methods in Oxadiazole Formation

Electrochemical synthesis has emerged as a green and sustainable alternative for constructing the 1,2,4-oxadiazole ring. rsc.org This method utilizes electrons as the redox agent, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.org A prominent electrochemical approach involves the anodic oxidation of N-benzyl amidoximes to generate 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgrsc.org

The reaction mechanism is initiated by the generation of an iminoxy radical through anodic oxidation. rsc.orgbohrium.com This radical intermediate then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT), followed by a second anodic oxidation and subsequent intramolecular cyclization and aromatization to yield the final 1,2,4-oxadiazole product. nih.govresearchgate.net This process is characterized by its simple operation, mild conditions, broad substrate scope, and high functional group compatibility. rsc.orgrsc.org The reactions are typically carried out in an undivided cell with graphite (B72142) electrodes.

Table 2: Optimization of Electrochemical Synthesis of 3,5-diphenyl-1,2,4-oxadiazole

| Entry | Electrolyte | Solvent | Current (mA) | Charge (F/mol) | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-Bu4NI | CH3CN | 10 | 4 | 82 |

| 2 | n-Bu4NBF4 | CH3CN | 10 | 4 | 75 |

| 3 | n-Bu4NClO4 | CH3CN | 10 | 4 | 78 |

| 4 | n-Bu4NI | CH3OH | 10 | 4 | 65 |

| 5 | n-Bu4NI | DMF | 10 | 4 | 55 |

| 6 | n-Bu4NI | CH3CN | 5 | 4 | 68 |

| 7 | n-Bu4NI | CH3CN | 15 | 4 | 70 |

| 8 | n-Bu4NI | CH3CN | 10 | 3 | 65 |

| 9 | n-Bu4NI | CH3CN | 10 | 5 | 82 |

Data derived from studies on electrochemical synthesis of 1,2,4-oxadiazoles. rsc.org

This electrochemical approach provides a practical and environmentally benign pathway for preparing 1,2,4-oxadiazoles, avoiding transition metals and external chemical oxidants while featuring short reaction times and low temperatures. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govnih.gov

A one-pot, two-step microwave-assisted protocol has been developed for the synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. nih.gov This method is noted for its versatility, robustness, and high yields. nih.gov Similarly, a one-pot, solvent-free reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The absence of a solvent makes this an environmentally friendly approach. advion.com

Microwave irradiation is particularly effective for cyclization and condensation reactions that often require high temperatures. For instance, the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles has been achieved in high yields and purity by reacting acid chlorides with hydrazine (B178648) hydrate (B1144303) and isothiocyanates under microwave irradiation without a solvent or catalyst. advion.com The significant improvement in yields and reaction times is also observed in the intramolecular cyclocondensation of enamines to form pyrrole (B145914) derivatives, a related heterocyclic synthesis, when comparing microwave-assisted methods to conventional heating. mdpi.com These examples demonstrate the broad applicability and efficiency of microwave technology in synthesizing heterocyclic scaffolds relevant to the target compound. sciforum.net

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as 1,2,4-oxadiazoles, from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification procedures. ias.ac.inrsc.org

A straightforward one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org In this base-mediated reaction, the aldehyde serves a dual role as both a substrate and an oxidant. The process involves the sequential formation of an amidoxime from the nitrile and hydroxylamine, its subsequent reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, and finally, oxidation by another molecule of aldehyde to yield the aromatic 1,2,4-oxadiazole. rsc.org

Another efficient one-pot method involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acylating agent like crotonoyl chloride. ias.ac.in This procedure first generates an aryl amidoxime in situ, which then undergoes esterification and subsequent cyclization/dehydration to form the 1,2,4-oxadiazole ring under mild conditions and in high yields. ias.ac.in This strategy avoids the need to isolate the often-unstable amidoxime intermediate. One-pot protocols have also been developed using the Vilsmeier reagent to activate both carboxylic acids for O-acylation of amidoximes and the subsequent cyclocondensation of the O-acylamidoxime intermediate, all at room temperature. nih.gov These MCRs provide a direct and simple route to the 1,2,4-oxadiazole scaffold, demonstrating high atom economy and operational simplicity. rsc.orgacs.org

Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction time and by-product formation. Key parameters that are frequently adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.

In the synthesis of 1,2,4-oxadiazin-5(6H)-ones, a related heterocyclic system, a systematic optimization of the base and solvent was performed for the condensation of amidoximes with 2-halocarboxylic acid esters. mdpi.com It was found that using t-BuONa as the base significantly improved the yield compared to NaOH or KOH. mdpi.com Similarly, the choice of solvent can be crucial; in the synthesis of certain energetic materials containing 1,2,4-oxadiazole rings, a mixture of 1,3-dichlorobenzene (B1664543) and xylene proved superior to polar solvents like DMF or non-polar solvents alone, as it maintained a homogeneous reaction mixture and facilitated the removal of water, boosting the yield from <30% to 60-70%. osti.gov

Chemical Reactivity and Derivatization Strategies of 1 5 Amino 1,2,4 Oxadiazol 3 Yl Ethanone

Reactions at the Ethanone (B97240) Side Chain

The ethanone moiety, featuring a reactive carbonyl group and an adjacent methyl group, is a prime target for various chemical modifications. These transformations are essential for building molecular complexity and introducing new functional groups.

Nucleophilic Substitution Reactions on Modified Ethanone Moieties

Direct nucleophilic substitution on the ethanone side chain of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is not feasible. However, a common strategy involves the initial halogenation of the methyl group adjacent to the carbonyl, creating a highly reactive α-halo ketone. This intermediate, 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone, readily undergoes nucleophilic substitution with a variety of nucleophiles.

This two-step process significantly expands the synthetic utility of the parent molecule. The introduction of a bromine atom at the α-position transforms the side chain into a potent electrophile. Subsequent reaction with nucleophiles such as amines or thiols allows for the facile introduction of diverse substituents, leading to the formation of novel amino ketone and thioketone derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-(R-amino)ethanone |

| Secondary Amine (R₂NH) | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-(R₂-amino)ethanone |

| Thiol (R-SH) | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone | 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-(R-thio)ethanone |

Condensation and Carbonyl Group Transformations

The carbonyl group of the ethanone side chain is susceptible to a variety of condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. For instance, condensation with primary amines or their derivatives can yield Schiff bases (imines), which are valuable intermediates for further synthetic manipulations.

One of the well-established reactions for carbonyl compounds is condensation with aminothiophenols to form benzothiazoles. nih.gov Similarly, reactions with other diketo derivatives can lead to the formation of various polycyclic compounds. mdpi.com The reaction of primary amines with carbonyl compounds can also give intermediate tetrahedral addition products known as hemiaminals as the first step of a condensation reaction. mdpi.com These transformations highlight the versatility of the ketone functionality in creating diverse heterocyclic and acyclic structures.

Table 2: Potential Condensation Reactions of the Carbonyl Group

| Reagent | Reaction Type | Resulting Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | Schiff Base |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime Formation | Oxime |

| Hydrazine (B178648) (N₂H₄) | Hydrazone Formation | Hydrazone |

| 2-Aminothiophenol | Condensation/Cyclization | Benzothiazole derivative |

| Aldehydes (R-CHO) | Aldol (B89426) Condensation | α,β-Unsaturated Ketone |

Reduction Reactions of the Ketone Functionality

The ketone functionality of the ethanone side chain can be selectively reduced to a secondary alcohol, yielding 1-(5-amino-1,2,4-oxadiazol-3-yl)ethanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. chemguide.co.uk This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for this purpose. orgsyn.org The resulting secondary alcohol provides a new site for further derivatization, such as esterification or etherification, thereby increasing the molecular diversity accessible from the parent compound. A general one-pot synthesis of 1,2-amino alcohols from α-amino acids with retention of optical purity by use of 1,1'-carbonyldiimidazole (B1668759) and sodium borohydride has also been described. researchgate.net

Table 3: Reduction of the Ketone Functionality

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanol |

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C5 position of the 1,2,4-oxadiazole (B8745197) ring is a key nucleophilic center, enabling a range of derivatization reactions that are crucial for modifying the compound's properties.

Acylation Reactions to Form Amide Derivatives

The exocyclic amino group readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amide derivatives. nih.gov This reaction is a straightforward and high-yielding method for introducing a wide array of substituents onto the 1,2,4-oxadiazole core. The synthesis of these acetamides is often performed under mild conditions and provides stable products. nih.gov The resulting N-(3-acetyl-1,2,4-oxadiazol-5-yl)amides can be further modified, making this a versatile strategy in combinatorial chemistry.

Table 4: Acylation of the Exocyclic Amino Group

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-(3-acetyl-1,2,4-oxadiazol-5-yl)acetamide |

| Benzoyl Chloride | N-(3-acetyl-1,2,4-oxadiazol-5-yl)benzamide |

| Acetic Anhydride | N-(3-acetyl-1,2,4-oxadiazol-5-yl)acetamide |

| Succinic Anhydride | 4-((3-acetyl-1,2,4-oxadiazol-5-yl)amino)-4-oxobutanoic acid |

Reactions with Isocyanates for Urea (B33335) Derivative Formation

The nucleophilic exocyclic amino group can react with isocyanates to form N,N'-disubstituted urea derivatives. This reaction involves the attack of the amino group on the electrophilic carbonyl carbon of the isocyanate. researchgate.net This method is highly efficient for creating urea linkages, which are important pharmacophores in many biologically active molecules. nih.gov The reaction is versatile, allowing for the introduction of a wide range of alkyl and aryl substituents depending on the isocyanate used. A fast and efficient protocol for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and primary or secondary amines has been developed, combining nucleophilic substitutions and a Staudinger–aza-Wittig reaction. beilstein-journals.org

Table 5: Formation of Urea Derivatives with Isocyanates

| Isocyanate | Product |

|---|---|

| Phenyl Isocyanate | 1-(3-acetyl-1,2,4-oxadiazol-5-yl)-3-phenylurea |

| Methyl Isocyanate | 1-(3-acetyl-1,2,4-oxadiazol-5-yl)-3-methylurea |

| Ethyl Isocyanate | 1-(3-acetyl-1,2,4-oxadiazol-5-yl)-3-ethylurea |

| Cyclohexyl Isocyanate | 1-(3-acetyl-1,2,4-oxadiazol-5-yl)-3-cyclohexylurea |

Coupling with Amino Acids and Peptidic Building Blocks

The 1,2,4-oxadiazole nucleus is recognized in medicinal chemistry as a bioisostere of ester and amide functionalities. nih.gov Its incorporation into peptide chains can enhance metabolic stability by replacing the hydrolytically labile peptide bond. beilstein-journals.org The structure of this compound offers multiple handles for conjugation with amino acids and peptides.

The primary site for such coupling is the 5-amino group. This group can act as a nucleophile, reacting with the activated carboxyl group of an N-protected amino acid to form a new amide bond. Standard peptide coupling reagents can facilitate this transformation. Conversely, the 3-acetyl group can be chemically modified, for instance, through oxidation to a carboxylic acid, which would then allow for coupling to the N-terminus of a peptide or amino acid. Such strategies enable the integration of the oxadiazole moiety into a peptide backbone, leveraging its properties as a stable amide bond mimic. springernature.comresearchgate.net The derivatization of the 5-amino group into acetamides has been demonstrated, confirming its reactivity towards acylation. nih.gov

Table 1: Potential Strategies for Coupling this compound with Peptidic Building Blocks

| Coupling Site on Oxadiazole | Strategy | Reactant | Resulting Linkage |

|---|---|---|---|

| 5-Amino Group | Standard Peptide Coupling | N-Protected Amino Acid + Coupling Agent | Amide Bond |

| 3-Acetyl Group | Modification to Carboxylic Acid followed by Peptide Coupling | C-Protected Amino Acid + Coupling Agent | Amide Bond |

Modifications and Chemical Transformations of the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a labile O-N bond, which makes it susceptible to various chemical and photochemical transformations. chim.itosi.lvpsu.edu These reactions often involve ring-opening followed by recyclization to generate new, more stable heterocyclic systems. psu.eduresearchgate.net

Ring-Opening Reactions and Re-cyclization Pathways

The reactivity of the 1,2,4-oxadiazole core is dominated by rearrangement reactions that proceed via ring-opening. chim.itresearchgate.net The specific pathway is highly dependent on the substituents, reagents, and reaction conditions. psu.edu

Boulton-Katritzky Rearrangement (BKR) : This is a widely studied thermal rearrangement involving an intramolecular nucleophilic substitution. chim.itosi.lv It requires a three-atom side chain on the oxadiazole ring containing a nucleophilic center. psu.edu For this compound, the 3-acetyl group can be first converted into a suitable side-chain, such as a hydrazone. This derivative can then undergo BKR to yield other heterocycles like 1,2,3-triazoles or 1,2,4-triazoles. chim.it The reaction involves the nucleophilic attack from the side chain onto the N(2) atom of the oxadiazole, cleavage of the weak O-N bond, and subsequent recyclization. chim.it

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) : In this pathway, an external nucleophile attacks an electrophilic carbon of the oxadiazole ring, typically the C5 position. chim.itpsu.edu This leads to ring opening, followed by closure to form a new ring system. osi.lvresearchgate.net For example, the reaction of 1,2,4-oxadiazoles with hydrazine can produce 3-amino-1,2,4-triazoles through a reductive ANRORC mechanism. nih.gov The electron-withdrawing acetyl group at the C3 position of the title compound would enhance the electrophilicity of the C5 carbon, making it more susceptible to nucleophilic attack.

Photochemical Rearrangements : Upon UV irradiation, the O-N bond of the 1,2,4-oxadiazole ring can cleave, generating reactive intermediates. chim.it For 3-amino-1,2,4-oxadiazoles, this can lead to a "ring contraction-ring expansion" (RCRE) pathway, yielding 1,3,4-oxadiazole (B1194373) isomers. chim.itrsc.orgnih.gov

Table 2: Key Ring Transformation Reactions of the 1,2,4-Oxadiazole Scaffold

| Reaction Name | Type | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Thermal | Intramolecular Cyclization | Triazoles, Imidazoles, Isoxazolines. chim.it |

| ANRORC Pathway | Nucleophile-induced | Open-chain intermediate | Triazoles, Oxadiazines, Indazoles. chim.it |

| Photochemical Rearrangement | Photochemical | Zwitterion / Diradical / Nitrene | 1,3,4-Oxadiazoles, regioisomeric 1,2,4-Oxadiazoles. chim.it |

Tautomerism and Isomerization Studies within the 1,2,4-Oxadiazole Scaffold

The structural diversity of this compound is further expanded by the potential for tautomerism and isomerization.

Tautomerism Two primary forms of prototropic tautomerism are possible for this molecule:

Amino-Imino Tautomerism : The 5-amino group can exist in equilibrium with its 5(4H)-imino tautomer. Spectroscopic and computational studies on related compounds, such as 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, have shown a preference for the amino form. rsc.org

Keto-Enol Tautomerism : The 3-acetyl group can tautomerize to its corresponding enol form, 1-(5-amino-1,2,4-oxadiazol-3-yl)ethen-1-ol. This equilibrium is a characteristic feature of ketones bearing α-hydrogens.

Isomerization Isomerization reactions of the 1,2,4-oxadiazole ring itself lead to the formation of constitutional isomers.

Photochemical Isomerization : As noted previously, UV irradiation of 3-amino-1,2,4-oxadiazoles can induce rearrangement to 2-amino-1,3,4-oxadiazoles. rsc.org An alternative photochemical pathway is the internal-cyclization isomerization (ICI) route, which can result in the formation of the regioisomeric 3-amino-1,2,4-oxadiazole. chim.it The selectivity between these pathways is influenced by the specific substituents on the ring and the reaction medium. nih.govacs.org

Thermal Isomerization : The Boulton-Katritzky rearrangement can be considered a form of isomerization, as it converts the 1,2,4-oxadiazole skeleton into a different heterocyclic isomer, such as a triazole. chim.itnih.gov

Table 3: Primary Isomerization Pathways for Substituted 1,2,4-Oxadiazoles

| Pathway | Conditions | Resulting Isomer | Reference |

|---|---|---|---|

| Ring Contraction-Ring Expansion (RCRE) | Photochemical (UV) | 1,3,4-Oxadiazole | chim.itrsc.org |

| Internal-Cyclization Isomerization (ICI) | Photochemical (UV) | Regioisomeric 1,2,4-Oxadiazole | chim.it |

| Boulton-Katritzky Rearrangement (BKR) | Thermal | Triazole, Imidazole, etc. | chim.it |

Formation of Fused Heterocyclic Systems Involving the Oxadiazole Moiety

The functional groups of this compound serve as reactive sites for the construction of fused-ring systems. Such reactions typically involve intramolecular cyclization, where the amino and acetyl groups, or their derivatives, react to form a new ring fused to the oxadiazole core.

One plausible strategy involves the condensation of the 3-acetyl group's α-protons with the 5-amino group. For example, reaction of the acetyl group with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) would form an enaminone intermediate. Subsequent acid-catalyzed intramolecular cyclization of the enaminone with the 5-amino group could lead to the formation of a fused pyrimidine (B1678525) ring, yielding an oxadiazolo[5,4-a]pyrimidine system. Analogous strategies are employed in the synthesis of other fused heterocycles, such as pyrazolopyridines from aminopyrazoles. frontiersin.org

Furthermore, ring transformation reactions can also lead to fused heterocycles. For instance, ANRORC-like rearrangements of 1,2,4-oxadiazoles bearing an ortho-fluoroaryl substituent at the C5 position with bidentate nucleophiles like hydrazine have been shown to produce fused indazole systems. chim.it

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

A single-crystal X-ray diffraction (SC-XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone. However, no crystallographic information file (CIF) or related publication detailing such a study for this compound is currently available in open-access crystallographic databases.

If a suitable single crystal were analyzed, SC-XRD would reveal the molecule's exact conformation. This includes critical information such as the planarity of the 1,2,4-oxadiazole (B8745197) ring, the torsion angles between the ring and the acetyl group, and the bond lengths and angles of the entire molecule. This data would confirm the connectivity and stereochemistry, providing a foundational understanding of its structural properties.

The crystal structure would also illuminate the supramolecular assembly, showing how individual molecules interact with each other in the solid state. Given the functional groups present (an amino group, a carbonyl group, and a nitrogen-rich heterocycle), it is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) could act as a hydrogen bond donor, while the carbonyl oxygen, the ring nitrogen atoms, and the ring oxygen atom could act as acceptors. These interactions are crucial in determining the physical properties of the compound, such as melting point and solubility. The potential for π-π stacking between the oxadiazole rings of adjacent molecules would also be assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. A full NMR analysis, including ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like HSQC and HMBC), would be necessary for a comprehensive structural assignment of this compound.

While specific, experimentally verified spectra for this compound are not available, a hypothetical ¹H NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) of the ethanone (B97240) group and a broad singlet for the amino protons (-NH₂). The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the two unique carbons of the oxadiazole ring. The precise chemical shifts would confirm the electronic environment of each nucleus.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H NMR | ||

| CH₃ (acetyl) | 2.0 - 2.5 | Singlet |

| NH₂ (amino) | 5.0 - 7.0 (variable) | Broad Singlet |

| ¹³C NMR | ||

| C=O (carbonyl) | 190 - 200 | - |

| C₃ (oxadiazole) | 165 - 175 | - |

| C₅ (oxadiazole) | 155 - 165 | - |

| CH₃ (acetyl) | 25 - 35 | - |

Note: These are estimated ranges based on similar structures and are not experimental data.

Infrared (IR) and Mass Spectrometry for Functional Group Identification and Molecular Weight Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of its molecular weight and formula.

The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, C=N stretching of the oxadiazole ring, and N-O stretching vibrations.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight. The PubChem database lists a predicted monoisotopic mass of 127.03818 Da for the neutral molecule (C₄H₅N₃O₂). uni.lu In practice, electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 128.04546. uni.lu

Table 2: Predicted Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₆N₃O₂]⁺ | 128.04546 |

| [M+Na]⁺ | [C₄H₅N₃NaO₂]⁺ | 150.02740 |

| [M-H]⁻ | [C₄H₄N₃O₂]⁻ | 126.03090 |

Source: Predicted data from PubChem CID 206085. uni.lu

Vibrational Spectroscopy and Detailed Spectroscopic Data Interpretation

A detailed interpretation of the vibrational spectra (both IR and Raman) would provide a complete picture of the molecular vibrations. By combining experimental data with computational methods, such as Density Functional Theory (DFT) calculations, each observed vibrational band could be assigned to a specific motion of the atoms (e.g., stretching, bending, rocking). This correlative approach allows for a more profound understanding of the molecule's structural and electronic properties. For instance, the position of the C=O stretching frequency can provide insight into conjugation effects with the oxadiazole ring.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretch | 3100 - 3400 |

| Carbonyl (C=O) | Stretch | 1680 - 1710 |

| Oxadiazole (C=N) | Stretch | 1600 - 1650 |

| Oxadiazole (N-O) | Stretch | 1300 - 1400 |

Note: These are generalized ranges and not specific experimental data for the title compound.

Computational Chemistry and Theoretical Investigations of 1,2,4 Oxadiazoles

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of 1,2,4-oxadiazole (B8745197) derivatives. nih.govresearchgate.net DFT calculations provide a balance between accuracy and computational cost, making them suitable for analyzing complex heterocyclic systems. niscpr.res.in These studies are foundational for understanding molecular stability, reactivity, and spectroscopic properties. mdpi.comnih.gov

Geometry optimization is a primary step in computational analysis, where DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. niscpr.res.in For 1,2,4-oxadiazole derivatives, these calculations help determine key structural parameters such as bond lengths and angles. rsc.org

A crucial aspect of electronic structure calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital indicators of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. mdpi.com DFT studies on various oxadiazole derivatives have been conducted to determine these parameters, providing insights into their electronic behavior. mdpi.comtandfonline.com For example, a computational study on 1,3,4-oxadiazole (B1194373) derivatives identified compounds with HOMO-LUMO gaps that correlate with their stability and reactivity potential. mdpi.com

| Parameter | Description | Typical Values for Oxadiazole Derivatives (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -6 to -8 | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1 to -3 | mdpi.com |

| ΔE (Gap) | ELUMO - EHOMO; an indicator of chemical reactivity and stability. | 3.5 to 5.5 | mdpi.comnih.gov |

Note: The values presented are representative for the broader class of oxadiazole derivatives and are not specific to 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding molecular interactions and predicting the sites of electrophilic and nucleophilic attack. researchgate.netrsc.org An MEP surface map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. researchgate.net Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green areas represent neutral potential. researchgate.netacs.org

For 1,2,4-oxadiazoles, the MEP surface reveals characteristic features. The nitrogen atoms of the oxadiazole ring, being highly electronegative, typically create regions of negative electrostatic potential, making them potential sites for hydrogen bonding and interactions with electrophiles. researchgate.netscirp.org Conversely, the hydrogen atoms of substituents, such as the amino group in this compound, would exhibit positive potential. This analysis is crucial for understanding how these molecules interact with biological targets like enzymes and receptors. rsc.org

Molecular Mechanics and Conformational Analysis

While quantum mechanics provides high accuracy, molecular mechanics (MM) offers a computationally faster method for exploring the conformational landscape of larger, more flexible molecules. nih.gov This approach is particularly useful for identifying the stable conformers (low-energy spatial arrangements) of a molecule, which is essential as the biologically active conformation is often one of the most stable ones. nih.gov

Conformational analysis of 1,2,4-oxadiazole derivatives involves systematically rotating the rotatable bonds—for instance, the bond connecting the ethanone (B97240) group to the oxadiazole ring in the title compound—to map the potential energy surface. This process helps identify the global and local energy minima, providing insights into the molecule's preferred shapes. While specific conformational analysis studies on this compound are not widely published, the principles are broadly applied in drug design involving 1,2,4-oxadiazole scaffolds to understand their interaction with binding sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of Predictive Models based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comresearchgate.net For 1,2,4-oxadiazole derivatives, numerous QSAR studies have been performed to build predictive models for various activities, including anticancer and antibacterial effects. researchgate.netnih.goviaea.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized based on their dimensionality:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., chi indices), electro-topological state (E-state) descriptors, and counts of structural features (e.g., rotatable bonds). nih.gov

3D Descriptors: Steric, electrostatic, and hydrophobic fields (used in CoMFA and CoMSIA), and geometric properties. nih.govresearchgate.net

In studies involving 1,2,4-oxadiazole derivatives, a wide range of descriptors have been employed. For example, 2D-QSAR models have utilized descriptors such as the SdsCHE-index (related to single bond C-H E-state) and T_O_O_5 (count of oxygen atoms separated by 5 bonds). nih.gov In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic field descriptors are paramount. nih.goviaea.org The selection of the most relevant descriptors is a critical step to ensure the model is both predictive and interpretable.

| Descriptor Type | Examples | Relevance to 1,2,4-Oxadiazoles | Reference |

| Topological | ChiV3Cluster, Kappa indices | Describe molecular branching and shape. | nih.gov |

| Electrostatic | E-state indices, Dipole Moment | Quantify charge distribution and polarity, crucial for receptor binding. | mdpi.comnih.gov |

| Steric (3D) | CoMFA steric fields | Define the spatial requirements for favorable interactions in a binding pocket. | nih.govresearchgate.net |

| Hydrophobic (3D) | CoMSIA hydrophobic fields | Characterize the non-polar interactions important for activity. | nih.govresearchgate.net |

Once descriptors are selected, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like k-Nearest Neighbors (kNN). nih.govmdpi.comnih.gov The goal is to create an equation that can accurately predict the biological activity of new, untested compounds. researchgate.net

A QSAR model's reliability is assessed through rigorous validation. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.comnih.gov

External Validation: The model's predictive power is tested on an external set of molecules that were not used in model development. The predicted r² (pred_r²) is calculated for this set, and a high value (typically > 0.6) confirms the model's robustness. nih.govnih.gov

QSAR studies on 1,2,4-oxadiazoles have yielded statistically significant models. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors reported a PLS model with a q² greater than 0.5 and an r² greater than 0.6, indicating a valid and predictive model. nih.gov Similarly, a 2D-QSAR study on oxadiazole-ligated pyrrole (B145914) derivatives developed an MLR model with a pred_r² of 0.8392, demonstrating strong external predictive capability. nih.gov

Finally, the Applicability Domain (AD) of the model is defined. The AD specifies the chemical space of structures for which the model is expected to make reliable predictions, preventing its use on molecules that are too dissimilar from the training set.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction (Focus on Methodological Insights)

Molecular docking simulations are a cornerstone of computational chemistry, offering valuable predictions of the binding modes and affinities between ligands, such as 1,2,4-oxadiazole derivatives, and their macromolecular targets. This section delves into the methodological insights of these simulations as applied to the 1,2,4-oxadiazole scaffold, a structure of significant interest in medicinal chemistry.

Core Principles and Methodological Approach

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves two main stages: sampling the conformational space of the ligand within the active site of the protein and scoring these conformations to estimate the binding affinity.

A typical workflow for the molecular docking of 1,2,4-oxadiazole derivatives involves several key steps:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is often obtained from a public repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: The 2D structure of the 1,2,4-oxadiazole derivative is drawn and converted to a 3D conformation. This is followed by energy minimization to obtain a stable, low-energy structure.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor. The program explores various possible binding poses and scores them based on a defined scoring function.

Analysis of Results: The resulting docked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. The docking scores provide a quantitative estimate of the binding affinity.

Application in 1,2,4-Oxadiazole Research

Molecular docking has been instrumental in elucidating the potential mechanisms of action for various 1,2,4-oxadiazole derivatives. For instance, docking simulations have been employed to investigate the interaction of these compounds with the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov In other studies, the binding affinity of 1,2,4-oxadiazole derivatives with the Leishmania infantum CYP51 enzyme has been explored, providing insights into their potential as antileishmanial agents. mdpi.comnih.gov

Furthermore, docking studies have been crucial in the development of 1,2,4-oxadiazole derivatives as caspase-3 activators for cancer treatment. mdpi.com These simulations help in understanding how substitutions on the 1,2,4-oxadiazole ring can influence binding affinity and activity. mdpi.com The GOLD docking program is one of the tools that has been utilized for such studies. mdpi.com

Methodological Insights and Data Interpretation

The reliability of molecular docking simulations is highly dependent on the chosen methodology. The selection of the docking algorithm and scoring function is critical. For example, the London dG and GBVI/WSA dG scoring functions have been used for placement and refinement in docking studies of heterocyclic compounds. researchgate.net

The interpretation of docking results requires careful consideration. The docking score provides a relative ranking of binding affinities for a series of compounds against a single target. It is important to validate these in silico predictions with experimental data.

Table 1: Representative Molecular Docking Studies of 1,2,4-Oxadiazole Derivatives

| Target Protein | Organism/Disease | Docking Software/Program | Key Findings/Interactions |

| Tubulin | Cancer | Not Specified | Investigation of binding modes at the colchicine binding site. nih.gov |

| CYP51 Enzyme | Leishmania infantum | Not Specified | Strong affinity of 1,2,4-oxadiazole derivatives for the enzyme. mdpi.comnih.gov |

| Caspase-3 | Cancer | GOLD | Hydrogen bonding interactions are potentially crucial for activity. mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Not Specified | Robust inhibitory effect against the EGFR wild-type enzyme. rsc.org |

| G-protein coupled bile acid receptor-1 (GPBAR1) | Metabolic/Inflammatory Diseases | Not Specified | Elucidation of the binding mode of selective non-steroidal agonists. nih.gov |

Table 2: Common Software and Scoring Functions in Molecular Docking

| Software/Program | Common Scoring Functions |

| GOLD | GoldScore, ChemScore, ASP, PLP |

| AutoDock | Lamarckian Genetic Algorithm |

| Schrödinger Suite (Glide) | GlideScore, SP, XP |

| MOE (Molecular Operating Environment) | London dG, GBVI/WSA dG |

Role of 1 5 Amino 1,2,4 Oxadiazol 3 Yl Ethanone in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Heterocyclic Chemistry for Diverse Scaffold Construction

The compound 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone serves as a foundational component for the synthesis of diverse heterocyclic scaffolds. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to the generation of novel molecular frameworks. For instance, the amino group can be readily acylated or can participate in condensation reactions, while the ketone functionality is amenable to reactions such as aldol (B89426) condensations, Knoevenagel condensations, and the formation of imines or hydrazones.

The 1,2,4-oxadiazole (B8745197) ring itself can act as a template for the stereoselective synthesis of other heterocyclic systems. rsc.org The strategic manipulation of the functional groups on this building block enables the assembly of structurally diverse libraries of compounds. A convenient and straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with carbodiimides, which can be further derivatized. nih.govresearchgate.net This highlights the utility of the core structure in diversity-oriented synthesis. frontiersin.org

Below is a table summarizing some of the key reactions and the resulting scaffolds that can be constructed from this compound and related amino-oxadiazole derivatives.

| Starting Material Derivative | Reagent | Reaction Type | Resulting Scaffold |

| 5-Amino-1,2,4-oxadiazole | Aldehydes, Ketones | Multicomponent Cyclization | Azoloazines |

| Amidoximes | Carbodiimides | Cyclization | 5-Amino-substituted 1,2,4-oxadiazoles |

| 5-Amino-1,2,4-oxadiazole | Diketo derivatives | Condensation | Polycyclic compounds |

| This compound | Various electrophiles | Acylation/Alkylation | N-substituted amino-oxadiazoles |

Precursor for Complex Multicyclic Systems and Fused Ring Compounds

The utility of this compound extends to its role as a precursor for the synthesis of complex multicyclic and fused ring compounds. The strategic placement of the amino and ketone groups allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the oxadiazole core.

For example, derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized, demonstrating the fusion of 1,2,5- and 1,2,4-oxadiazole rings. rsc.org The synthesis of new heterocyclic fused rings based on 5-Aryl-1,3,4-Oxadiazole has also been reported, showcasing the versatility of the oxadiazole core in forming complex systems. uobaghdad.edu.iq These reactions often proceed through a cascade of steps, where the initial reaction at one functional group sets the stage for a subsequent ring-closing reaction. The resulting fused systems often possess unique electronic and steric properties, making them interesting targets for further chemical exploration.

The following table provides examples of fused ring systems synthesized from oxadiazole-based precursors.

| Precursor | Reaction Conditions | Fused Ring System |

| 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide and acetamide | High temperature (180 °C) | 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan |

| 5-(4-chlorophenyl) -2-hydrazinyl-1,3,4-oxadiazole and carbon disulfide | Presence of potassium hydroxide | 6-(4-chlorophenyl)[1,2.4] triazolo [3,4,b] uobaghdad.edu.iqnih.govmdpi.com oxadiazole-3-(2H) thione |

| 5-(4-chlorophenyl) -2-hydrazinyl-1,3,4-oxadiazole and cyanogen (B1215507) bromide | Room temperature | 6-(4-chlorophenyl)- uobaghdad.edu.iqmdpi.comrsc.org triazolo [3,4-b] uobaghdad.edu.iqnih.govmdpi.com oxadiazole-3-amine |

Applications in Supramolecular Chemistry and Crystal Engineering based on Intermolecular Interactions

The molecular structure of this compound is rich in features that promote intermolecular interactions, making it a valuable component in supramolecular chemistry and crystal engineering. The amino group is a potent hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the oxadiazole ring are hydrogen bond acceptors. These functionalities can participate in a network of hydrogen bonds, directing the self-assembly of molecules into well-defined supramolecular architectures.

Furthermore, the oxadiazole ring can engage in π-π stacking and C-H⋯π interactions. mdpi.comrsc.org The interplay of these non-covalent interactions can be used to control the packing of molecules in the solid state, leading to the formation of crystals with desired properties. The study of intermolecular interactions in 1,2,4-oxadiazole systems has revealed the significant role of these weak forces in determining the crystal packing. mdpi.com The ability to predict and control these interactions is crucial for the rational design of new materials with specific optical, electronic, or mechanical properties.

Key intermolecular interactions involving the this compound scaffold are summarized in the table below.

| Interaction Type | Participating Groups | Significance in Crystal Engineering |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygen (acceptor), Oxadiazole nitrogens (acceptors) | Directs the formation of specific supramolecular synthons and controls crystal packing. |

| π-π Stacking | 1,2,4-Oxadiazole rings | Contributes to the stabilization of the crystal lattice and can influence electronic properties. |

| C-H⋯π Interactions | C-H bonds and the π-system of the oxadiazole ring | Plays a role in the fine-tuning of molecular packing and the overall crystal architecture. rsc.org |

| C-H⋯N Interactions | C-H bonds and oxadiazole nitrogen atoms | Influences the formation of recurrent hydrogen-bonded motifs. rsc.org |

Design and Synthesis of Novel Ligands and Catalysts in Purely Chemical Contexts

In the realm of coordination chemistry, this compound and its derivatives are promising candidates for the design and synthesis of novel ligands. The nitrogen atoms of the oxadiazole ring, along with the nitrogen of the amino group and the oxygen of the ketone, can act as coordination sites for metal ions. This allows for the formation of a variety of metal complexes with different geometries and electronic properties.

The ability to modify the substituents on the oxadiazole ring and the amino group provides a means to tune the steric and electronic properties of the resulting ligands. This, in turn, can influence the catalytic activity of the corresponding metal complexes. For example, chiral ligands derived from this scaffold could be used in asymmetric catalysis to promote enantioselective transformations. The development of poly(heterocyclic) systems, which could include the 1,2,4-oxadiazole ring, is seen as a promising route to novel metal ligands for the creation of metal-organic frameworks (MOFs). psu.edu

The potential coordination sites and their applications are outlined in the table below.

| Potential Coordination Sites | Metal Ion | Potential Application |

| Oxadiazole ring nitrogens | Transition metals (e.g., Cu, Zn, Fe) | Catalysis, Metal-Organic Frameworks (MOFs) |

| Amino group nitrogen | Lanthanides, Transition metals | Luminescent materials, Magnetic materials |

| Ketone oxygen | Lewis acidic metals | Lewis acid catalysis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using amidoxime precursors and acylating agents. For example, alkylation of 5-amino-1,2,4-oxadiazole derivatives with bromo- or chloro-ethanone intermediates under reflux conditions in polar solvents (e.g., ethanol or DMF) is a standard approach. Reaction parameters such as solvent polarity, temperature (50–80°C), and catalyst selection (e.g., NaBH3CN for reductive amination) significantly impact yield and purity. Optimization via gradient temperature control and inert atmospheres (N₂/Ar) can minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) of the ethanone group appears at ~1700 cm⁻¹, while the NH₂ stretching vibrations of the amino group are observed near 3300–3400 cm⁻¹ .

- ¹H NMR : The methyl group of the ethanone moiety resonates as a singlet at δ 2.4–2.6 ppm. The aromatic protons in the oxadiazole ring (if substituted) appear as multiplet signals between δ 6.8–9.2 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297.33) and fragmentation patterns confirm the molecular weight and structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies between experimental and theoretical spectral data often arise from tautomerism or crystal packing effects. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric forms.

- Use X-ray crystallography to validate the solid-state structure. Software like SHELXL refines crystallographic data, resolving ambiguities in bond angles and dihedral planes (e.g., planar oxadiazole rings vs. non-planar conformers) .

- Cross-reference with computational simulations (e.g., DFT-optimized geometries) to align experimental data with theoretical predictions .

Q. What computational strategies are effective for predicting the bioactivity and reactivity of this compound in drug discovery?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for nucleophilic/electrophilic reactivity.

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes or cancer biomarkers) using software like AutoDock Vina. Prioritize derivatives with strong hydrogen-bonding interactions (e.g., NH₂ group with active-site residues) .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., amino group for hydrogen bonding, oxadiazole ring for π-π stacking) to guide structural modifications .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Use mixed-solvent systems (e.g., ethanol/water or DCM/hexane) to slow nucleation and improve crystal quality.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Additive Screening : Introduce trace additives (e.g., seed crystals or ionic liquids) to control polymorphism.

- Refinement Tools : Employ SHELX programs (SHELXL, SHELXS) for high-resolution refinement, particularly for handling twinned or low-quality datasets .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in bioactivity data across studies on oxadiazole derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity under uniform conditions (e.g., MIC for antibacterial studies, IC₅₀ for cytotoxicity).

- Control Compounds : Include structurally analogous controls (e.g., 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine) to isolate the role of the amino-ethanone moiety .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.